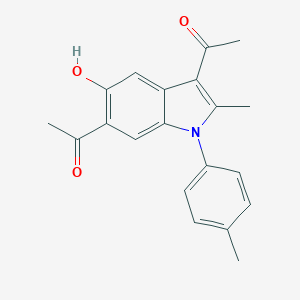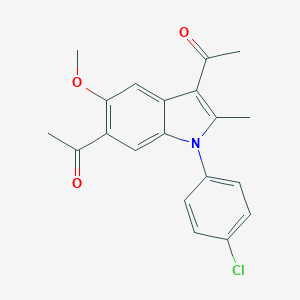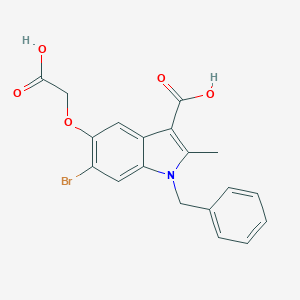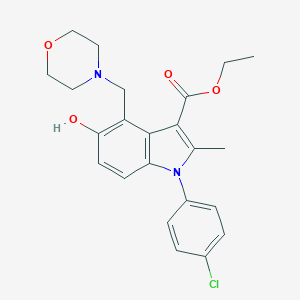
N-(3,4-difluorophenyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-2-phenoxypropanamide is a chemical compound that is widely used in scientific research. It is a selective antagonist of the P2X7 receptor, which plays a crucial role in the immune system and inflammation. The compound has been found to have potential therapeutic applications in various diseases, including cancer, chronic pain, and neurodegenerative disorders.
Mécanisme D'action
N-(3,4-difluorophenyl)-2-phenoxypropanamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed on immune cells, including macrophages, microglia, and T cells. The P2X7 receptor plays a critical role in the immune response and inflammation by regulating the release of pro-inflammatory cytokines and chemokines. Antagonism of the P2X7 receptor by this compound reduces the release of these inflammatory mediators, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, reduce pain and inflammation, and protect against neurodegeneration. The compound has also been found to modulate the immune response, reducing the release of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-difluorophenyl)-2-phenoxypropanamide is a valuable tool for studying the P2X7 receptor and its role in various diseases. Its selective antagonism of the P2X7 receptor allows for the investigation of the receptor's specific effects on disease pathogenesis. However, the compound has some limitations, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the use of N-(3,4-difluorophenyl)-2-phenoxypropanamide in scientific research. One potential application is in the development of novel therapies for cancer, chronic pain, and neurodegenerative disorders. The compound could also be used to investigate the role of the P2X7 receptor in other diseases, such as infectious diseases and autoimmune disorders. Further optimization of the compound's pharmacokinetic properties could also improve its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3,4-difluorophenyl)-2-phenoxypropanamide involves the reaction of 3,4-difluoroaniline with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under reflux in anhydrous dichloromethane to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-2-phenoxypropanamide is a valuable tool for studying the P2X7 receptor and its role in various diseases. It has been used in preclinical studies to investigate the potential therapeutic effects of P2X7 receptor antagonism in cancer, chronic pain, and neurodegenerative disorders. The compound has also been used to study the role of the P2X7 receptor in inflammation, immunity, and infection.
Propriétés
Formule moléculaire |
C15H13F2NO2 |
|---|---|
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
N-(3,4-difluorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H13F2NO2/c1-10(20-12-5-3-2-4-6-12)15(19)18-11-7-8-13(16)14(17)9-11/h2-10H,1H3,(H,18,19) |
Clé InChI |
DPBJZOQUJWPIGI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)OC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)NC1=CC(=C(C=C1)F)F)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)
![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)

![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)